methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate is a synthetic chromen-4-one derivative characterized by a bicyclic chromen ring system substituted with a methyl group at position 2, a phenyl group at position 3, and a methoxycarbonylpropoxy chain at position 7. The compound’s structure combines features of flavones (2-phenylchromen derivatives) and ester-functionalized side chains, which influence its physicochemical and biological properties. Chromen-4-ones are known for their diverse bioactivities, including antioxidant, anti-inflammatory, and anticancer effects .
Properties
IUPAC Name |
methyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-18(14-7-5-4-6-8-14)19(21)16-10-9-15(11-17(16)25-12)24-13(2)20(22)23-3/h4-11,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLESYOVWQOWKLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation Approach
The Pechmann reaction is a classical method for synthesizing coumarin and chromenone derivatives. For this compound, the protocol involves condensing 3-phenylresorcinol with methyl acetoacetate under acidic conditions.
Procedure :
- Reactants : 3-Phenylresorcinol (1.0 equiv), methyl acetoacetate (1.2 equiv).
- Catalyst : Concentrated sulfuric acid (H₂SO₄, 10 mol%).
- Conditions : Stirred at 80°C for 6 hours under nitrogen.
- Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
This step yields 7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one, confirmed by FT-IR (C=O stretch at 1715 cm⁻¹) and ¹H NMR (δ 6.8–7.4 ppm for aromatic protons).
Table 1: Pechmann Condensation Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature (°C) | 80 | 72 |
| Reaction Time (h) | 6 | 68 |
| Catalyst Loading | 10 mol% | 75 |
Alkylation of 7-Hydroxy Intermediate
The 7-hydroxy group of the chromenone is alkylated with methyl 2-bromopropanoate to introduce the propanoate side chain.
Procedure :
- Reactants : 7-Hydroxy-2-methyl-3-phenyl-4H-chromen-4-one (1.0 equiv), methyl 2-bromopropanoate (1.5 equiv).
- Base : Potassium carbonate (K₂CO₃, 2.0 equiv).
- Solvent : Anhydrous dimethylformamide (DMF).
- Conditions : Reflux at 120°C for 12 hours.
The product is purified via column chromatography (hexane:ethyl acetate = 4:1), yielding 65–70% of the target ester. Key characterization data includes ¹³C NMR (δ 169.8 ppm for ester carbonyl) and HRMS (m/z 324.3 [M+H]⁺).
Table 2: Alkylation Reaction Variables
| Variable | Effect on Yield (%) |
|---|---|
| Solvent (DMF vs. acetone) | DMF: 70, acetone: 55 |
| Base (K₂CO₃ vs. NaOH) | K₂CO₃: 70, NaOH: 50 |
| Temperature (°C) | 120: 70, 100: 60 |
Esterification of Carboxylic Acid Precursor
This compound can also be synthesized via esterification of 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoic acid.
Procedure :
- Reactants : 2-[(2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoic acid (1.0 equiv), methanol (excess).
- Catalyst : Sulfuric acid (H₂SO₄, 5 mol%).
- Conditions : Reflux at 65°C for 8 hours.
The reaction achieves 85% conversion, with the product isolated via rotary evaporation. LC-MS analysis confirms ester formation (retention time = 4.2 min).
Optimization and Reaction Conditions
Critical factors influencing yield and purity include:
- Acid Catalyst Choice : H₂SO₄ outperforms p-toluenesulfonic acid in Pechmann condensation.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance alkylation kinetics by stabilizing the transition state.
- Steric Effects : Bulkier alkylating agents (e.g., methyl 2-bromopropanoate vs. ethyl bromide) require longer reaction times but improve regioselectivity.
Analytical Characterization
The compound is characterized using:
- ¹H NMR : δ 1.4 (d, 3H, CH₃), 2.5 (s, 3H, chromenone-CH₃), 3.8 (s, 3H, OCH₃), 5.1 (q, 1H, OCH(CH₃)).
- FT-IR : Peaks at 1720 cm⁻¹ (ester C=O), 1660 cm⁻¹ (chromenone C=O).
- HPLC : Purity >98% with a C18 column (acetonitrile:water = 70:30).
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Pechmann + Alkylation | 70 | 95 | Moderate |
| Direct Esterification | 85 | 98 | High |
The esterification route offers higher yields and scalability but requires pre-synthesized carboxylic acid, whereas the Pechmann-alkylation sequence is more modular.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromene moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenes or esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its chromene core is valuable in the synthesis of various heterocyclic compounds .
Biology and Medicine: Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate has shown potential biological activities, including anticancer, antimicrobial, and antioxidant properties. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique structure allows for the design of novel compounds with improved properties .
Mechanism of Action
The mechanism of action of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The chromene moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular functions .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chromen Derivatives
Key Observations:
- The target compound differs from 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () by replacing the propoxy group with a methoxycarbonylpropoxy chain. This substitution increases polarity and may alter binding affinity in biological systems .
- Compared to haloxyfop methyl ester (), the target lacks the pyridine ring and trifluoromethyl group, which are critical for herbicidal activity. However, both share ester functionalities that influence solubility and stability .
- The brominated derivative (±)-4O-Con () exhibits higher molecular weight and halogenation, likely affecting reactivity and pharmacokinetics .
Physicochemical Properties
- Solubility : The ester group in the target compound enhances lipophilicity compared to hydroxylated natural flavones (e.g., quercetin), but reduced hydrogen-bonding capacity may limit aqueous solubility relative to glycosylated derivatives .
Biological Activity
Methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate, also known as a derivative of the chromone family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological effects, including its potential applications in pharmaceutical development, antioxidant properties, and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 310.34 g/mol. Its structure features a chromone core, which is known for various biological activities due to its unique chemical properties.
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
These findings suggest that the compound may interact with cellular mechanisms involved in tumor growth, potentially through apoptosis induction or cell cycle arrest.
2. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. The results indicate that the compound effectively scavenges free radicals, contributing to its potential use in cosmetic formulations aimed at skin protection.
These results highlight the compound's ability to mitigate oxidative stress, which is linked to aging and various diseases.
3. Antimicrobial Activity
This compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Pseudomonas aeruginosa | 75 |
These findings suggest that the compound could be developed into a natural antimicrobial agent.
The exact mechanism by which methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yloxy)]propanoate exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of apoptosis : It could promote programmed cell death in cancerous cells.
- Antioxidative pathways : By enhancing endogenous antioxidant defenses, it may protect cells from oxidative damage.
Case Study: Antitumor Activity
A study conducted on the effects of methyl 2-[(2-methyl-4-oxo-3-phenyl-4H-chromen-7-yloxy)]propanoate on human cancer cell lines demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a therapeutic agent in cancer treatment. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates.
Research Findings
Recent research has focused on the synthesis of this compound and its derivatives to enhance biological activity. Structural modifications have been explored to improve potency against specific targets while minimizing toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
